Cas no 87394-66-9 (1-(3-chloropyridin-4-yl)piperazine)
1-(3-chloropyridin-4-yl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chloro-4-pyridinyl)-Piperazine
- 1-(3-chloropyridin-4-yl)piperazine
- BDBM50027012
- EN300-117352
- CS-0223994
- AT18163
- 87394-66-9
- GS0851
- 1-(3-Chloro-pyridin-4-yl)-piperazine
- CHEMBL47740
- SCHEMBL1904695
- Z1262569733
- AKOS016937844
- DB-300555
-
- MDL: MFCD20663953
- Inchi: 1S/C9H12ClN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
- InChI Key: WZZPTVIAALKWBS-UHFFFAOYSA-N
- SMILES: ClC1C=NC=CC=1N1CCNCC1
Computed Properties
- Exact Mass: 197.0719751g/mol
- Monoisotopic Mass: 197.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 28.2Ų
1-(3-chloropyridin-4-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D780683-1g |
1-(3-chloropyridin-4-yl)piperazine |
87394-66-9 | 95% | 1g |
$465 | 2024-08-03 | |
| eNovation Chemicals LLC | D780683-5g |
1-(3-chloropyridin-4-yl)piperazine |
87394-66-9 | 95% | 5g |
$895 | 2024-08-03 | |
| Enamine | EN300-117352-0.05g |
1-(3-chloropyridin-4-yl)piperazine |
87394-66-9 | 95% | 0.05g |
$105.0 | 2023-05-20 | |
| Enamine | EN300-117352-0.1g |
1-(3-chloropyridin-4-yl)piperazine |
87394-66-9 | 95% | 0.1g |
$157.0 | 2023-05-20 | |
| Enamine | EN300-117352-0.25g |
1-(3-chloropyridin-4-yl)piperazine |
87394-66-9 | 95% | 0.25g |
$224.0 | 2023-05-20 | |
| Enamine | EN300-117352-0.5g |
1-(3-chloropyridin-4-yl)piperazine |
87394-66-9 | 95% | 0.5g |
$353.0 | 2023-05-20 | |
| Enamine | EN300-117352-1.0g |
1-(3-chloropyridin-4-yl)piperazine |
87394-66-9 | 95% | 1g |
$453.0 | 2023-05-20 | |
| Enamine | EN300-117352-2.5g |
1-(3-chloropyridin-4-yl)piperazine |
87394-66-9 | 95% | 2.5g |
$606.0 | 2023-05-20 | |
| Enamine | EN300-117352-5.0g |
1-(3-chloropyridin-4-yl)piperazine |
87394-66-9 | 95% | 5g |
$861.0 | 2023-05-20 | |
| Enamine | EN300-117352-10.0g |
1-(3-chloropyridin-4-yl)piperazine |
87394-66-9 | 95% | 10g |
$1371.0 | 2023-05-20 |
1-(3-chloropyridin-4-yl)piperazine Suppliers
1-(3-chloropyridin-4-yl)piperazine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-(3-chloropyridin-4-yl)piperazine
Recent Advances in the Study of 1-(3-chloropyridin-4-yl)piperazine (CAS: 87394-66-9) in Chemical Biology and Pharmaceutical Research
The compound 1-(3-chloropyridin-4-yl)piperazine (CAS: 87394-66-9) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by a piperazine ring linked to a chloropyridine moiety, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential as a building block for novel therapeutics targeting central nervous system disorders, infectious diseases, and cancer.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 87394-66-9 in developing selective serotonin receptor modulators. Researchers utilized this scaffold to create a series of compounds with improved blood-brain barrier penetration and receptor subtype specificity. Molecular docking studies revealed that the chloropyridine group contributes significantly to binding affinity, while the piperazine ring enhances solubility and pharmacokinetic properties.
In antimicrobial research, a team from the European Journal of Medicinal Chemistry (2024) reported novel derivatives of 1-(3-chloropyridin-4-yl)piperazine showing potent activity against drug-resistant bacterial strains. The lead compound in this series exhibited minimum inhibitory concentrations (MICs) of ≤2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated synergistic effects with existing antibiotics. These findings suggest potential applications in combating antimicrobial resistance.
Recent synthetic methodology developments have significantly improved the production efficiency of 87394-66-9. A 2024 Organic Process Research & Development publication described a continuous-flow synthesis approach that reduced reaction times from 12 hours to 30 minutes while maintaining yields above 85%. This advancement addresses previous scalability challenges and makes the compound more accessible for large-scale pharmaceutical applications.
Safety and toxicological assessments of 87394-66-9 have progressed substantially. A comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) study published in Chemical Research in Toxicology (2023) reported favorable pharmacokinetic profiles for derivatives of this scaffold. The research highlighted that strategic modifications to the piperazine nitrogen atoms could further optimize metabolic stability without compromising biological activity.
Looking forward, the unique structural features of 1-(3-chloropyridin-4-yl)piperazine continue to inspire innovative drug design. Current research directions include exploring its potential in targeted protein degradation (PROTAC technology) and as a ligand for PET imaging probes. The compound's versatility and proven track record in yielding bioactive molecules position it as a valuable asset in modern medicinal chemistry pipelines.
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